
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a bromophenyl group attached to a pyridine ring, which is further connected to two additional pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K3PO4, in a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromophenyl group.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine rings.
Applications De Recherche Scientifique
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the pyridine rings can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group but has a thiazole ring instead of pyridine rings.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a bromophenyl group and a pyrazoline ring.
Uniqueness
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine is unique due to its combination of three pyridine rings and a bromophenyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H14BrN3 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C21H14BrN3/c22-19-3-1-15(2-4-19)18-13-20(16-5-9-23-10-6-16)25-21(14-18)17-7-11-24-12-8-17/h1-14H |
Clé InChI |
XOPURPJMNMAYKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



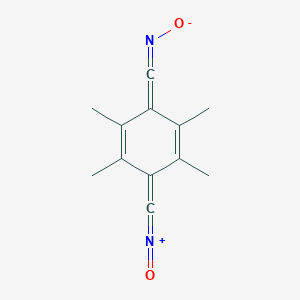
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)




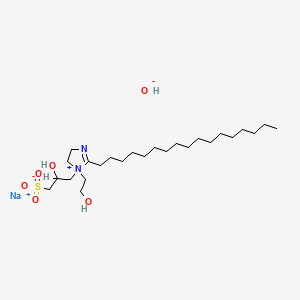
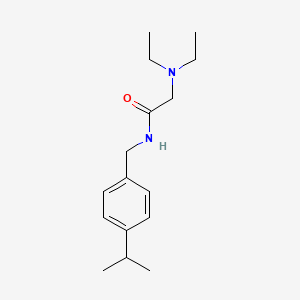

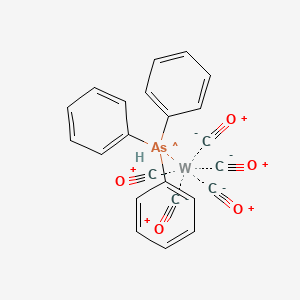
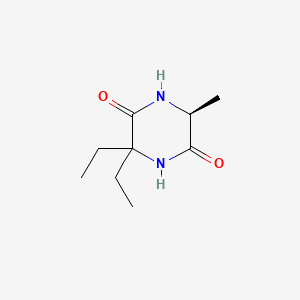
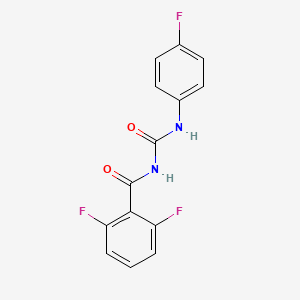
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
